1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
Description
Structural Elucidation of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
Molecular Geometry and Crystallographic Analysis
X-ray Diffraction Studies of Single-Crystal Structures
Single-crystal X-ray diffraction (SC-XRD) analyses of analogous pyrazole derivatives reveal critical structural parameters. For example, the orthorhombic crystal system (space group P2$$1$$2$$1$$2$$_1$$) was observed in 3-(4-bromophenyl)-5-methyl-1H-pyrazole, with unit cell dimensions a = 5.9070(3) Å, b = 9.2731(7) Å, and c = 17.5641(14) Å. The pyrazole ring in such structures typically adopts a planar conformation, with deviations from planarity influenced by substituent steric effects.
In 5-(4-chlorophenyl)-3-methyl-1H-pyrazole, the dihedral angle between the pyrazole ring and the chlorophenyl group was reported as 17.68°, indicating moderate conjugation disruption. The methyl group at the 3-position introduces torsional strain, as evidenced by C–N–C–C torsion angles ranging from 5.4° to 7.2° in related compounds.
Table 1: Crystallographic Parameters of Selected Pyrazole Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | Dihedral Angle (°) |
|---|---|---|---|---|---|
| 3-(4-Bromophenyl)-5-methyl-1H-pyrazole | P2$$1$$2$$1$$2$$_1$$ | 5.9070 | 9.2731 | 17.5641 | 76.89 |
| 1-(3-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone | P\overline{1} | 9.512 | 10.324 | 12.876 | 17.68 |
Torsional Angle Analysis of Chlorophenyl and Methyl Substituents
The chlorophenyl group at the 1-position introduces steric hindrance, affecting the pyrazole ring’s conformation. In 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole, the torsional angle between the pyrazole ring and chlorophenyl group was 5.54°, suggesting minimal steric clash due to para-substitution. In contrast, meta-substitution (as in 1-(3'-chlorophenyl) derivatives) increases torsional strain, with angles up to 81.19° observed between substituents. The methyl group at the 3-position further restricts rotation, stabilizing specific conformers through van der Waals interactions.
Electronic Structure and Resonance Characteristics
Conformational Isomerism in Pyrazole Ring Systems
The pyrazole ring’s electronic structure is characterized by delocalized π-electrons across the N–N–C–C–N framework. Density functional theory (DFT) calculations on similar compounds reveal that the 3-methyl group slightly distorts the ring’s electron density, reducing resonance stabilization by ~8% compared to unsubstituted pyrazoles. The chlorophenyl group’s electron-withdrawing effect further localizes charge at the 1-position, creating a dipole moment of 2.1–2.4 D.
Table 2: Electronic Properties of this compound
| Property | Value | Method |
|---|---|---|
| Dipole Moment | 2.3 D | DFT/B3LYP/6-31G* |
| HOMO-LUMO Gap | 4.7 eV | DFT/M06-2X |
| N–N Bond Length | 1.35 Å | SC-XRD |
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-methylpyrazole |
InChI |
InChI=1S/C10H9ClN2/c1-8-5-6-13(12-8)10-4-2-3-9(11)7-10/h2-7H,1H3 |
InChI Key |
JHXJTQTYOLSNLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole, exhibit notable antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. For instance, derivatives synthesized from pyrazoles have demonstrated antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, making them potential candidates for developing new antimicrobial agents .
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. Certain pyrazole derivatives have shown selective cytotoxicity against various cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in leukemia cells, with some exhibiting GI50 values in the low micromolar range . The potential of these compounds as chemotherapeutic agents is supported by their ability to overcome multidrug resistance in cancer cells .
3. Anti-inflammatory Effects
Inflammation-related diseases are another area where this compound may play a significant role. Research has indicated that certain pyrazole derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib. These compounds could serve as alternatives for treating inflammatory conditions .
Case Studies
Several studies have documented the applications of this compound:
Comparison with Similar Compounds
Key Research Findings
- Structural-Activity Relationship (SAR) :
- Biological Targets :
Preparation Methods
General Reaction Mechanism
The most widely reported method involves the cyclocondensation of 1,3-dicarbonyl compounds (e.g., acetylacetone) with 3-chlorophenylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the carbonyl carbon, followed by dehydration to form the pyrazole ring. A cerium-based catalyst, [Ce(L-Pro)₂]₂(Oxa), enhances reaction efficiency by lowering activation energy and minimizing side reactions.
Key Steps:
-
Mixing Equimolar Reactants : 1,3-dicarbonyl (1.0 mmol) and 3-chlorophenylhydrazine (1.0 mmol) in ethanol.
-
Catalyst Addition : 5 mol% [Ce(L-Pro)₂]₂(Oxa) at room temperature.
-
Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel 60 F₂₅₄ plates and UV/I₂ visualization.
-
Purification : Column chromatography over silica gel yields 70–91% product.
Optimization and Yield Data
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst Loading | 5 mol% | 85–91% |
| Solvent | Ethanol | 70–88% |
| Temperature | 25°C | 82–90% |
| Reaction Time | 2–4 hours | 70–91% |
The cerium catalyst’s lanthanide properties facilitate ligand exchange, accelerating imine formation. Ethanol’s polarity balances solubility and reaction kinetics, while room temperature avoids thermal decomposition.
Claisen Condensation Followed by Cyclization
Two-Step Synthesis via 2,4-Dioxobutyrate Intermediates
A patent-pending method (CN103044393B) employs Claisen condensation between pyruvate esters and formate esters to synthesize 2,4-dioxobutyrate intermediates. Subsequent cyclization with 3-chlorophenylhydrazine yields the target compound.
Reaction Sequence:
Advantages Over Traditional Routes
-
Avoids Toxic Reagents : Eliminates need for n-BuLi or LDA, reducing operational hazards.
-
Scalability : Continuous flow reactors enable industrial-scale production with consistent purity.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A modified procedure uses:
Energy Efficiency and Green Chemistry
Microwave methods align with green chemistry principles by minimizing solvent use and energy consumption. Comparative studies show a 60% reduction in carbon footprint versus conventional heating.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cerium-Catalyzed | 70–91 | 2–4 h | Moderate | Low (ethanol solvent) |
| Claisen Condensation | 65–75 | 6–8 h | High | Moderate (THF use) |
| Microwave-Assisted | 88 | 20 min | Limited | Very Low |
Q & A
Basic: What safety protocols are recommended for handling 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin contact (H313) and inhalation (H333) .
- Ventilation: Use fume hoods during synthesis or handling to minimize vapor exposure.
- Waste Management: Store waste separately in labeled, chemically resistant containers. Dispose via certified biological/chemical waste treatment services to prevent environmental contamination .
- Emergency Measures: For accidental ingestion (H303), seek medical attention immediately. Maintain SDS documentation accessible in the lab.
Basic: What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
- Cyclocondensation: React 3-chlorophenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (HCl or H₂SO₄) to form the pyrazole core .
- Mannich Reaction: For derivatives, use N,N'-bis(methoxymethyl)diaza-18-crown-6 to introduce substituents at specific positions .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol for high-purity isolation .
Advanced: How can reaction conditions be optimized to enhance yield of derivatives for pharmacological studies?
Methodological Answer:
- Catalyst Screening: Test transition metals (e.g., CuSO₄) or organocatalysts to improve regioselectivity in heterocyclic ring formation .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or THF) at 50–80°C to balance reaction rate and side-product suppression .
- Time-Temperature Profiling: Monitor reaction progress via TLC or HPLC; shorter reaction times (4–6 hours) reduce decomposition risks .
Advanced: What analytical techniques resolve structural ambiguities in derivatives?
Methodological Answer:
- X-ray Crystallography: Resolve stereochemical uncertainties (e.g., substituent orientation) using single-crystal diffraction data .
- Multinuclear NMR: Assign proton environments via ¹H/¹³C NMR (e.g., distinguishing pyrazole C-3/C-5 positions) and ¹⁹F NMR for trifluoromethyl groups .
- IR Spectroscopy: Confirm functional groups (e.g., carbonyl stretches at 1650–1750 cm⁻¹) and hydrogen bonding patterns .
Advanced: How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be addressed?
Methodological Answer:
- Cross-Validation: Replicate spectral measurements under standardized conditions (e.g., solvent, temperature) to rule out experimental artifacts .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify misassignments .
- Crystallographic Refinement: Re-analyze X-ray data (e.g., thermal displacement parameters) to confirm bond lengths/angles .
Basic: What purification methods effectively isolate this compound?
Methodological Answer:
- Liquid-Liquid Extraction: Partition crude product between ethyl acetate and water to remove polar impurities .
- Flash Chromatography: Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) for baseline separation of regioisomers .
- Recrystallization: Dissolve in hot ethanol, cool to 4°C, and filter to obtain crystalline product (>95% purity) .
Advanced: What strategies evaluate the pharmacological potential of derivatives?
Methodological Answer:
- In Vitro Assays: Screen for enzyme inhibition (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric assays .
- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with bioactivity trends .
- Molecular Docking: Simulate binding interactions with target proteins (e.g., prostaglandin G/H synthase) using AutoDock Vina .
Basic: How should waste containing this compound be managed post-experiment?
Methodological Answer:
- Segregation: Separate halogenated waste (due to the chlorophenyl group) from non-halogenated solvents .
- Neutralization: Treat acidic/basic residues with dilute NaOH/HCl before disposal.
- Documentation: Maintain waste manifests for auditing and ensure compliance with local regulations (e.g., EPA guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
